Technical Guide: (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde
Technical Guide: (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde
A Comprehensive Analysis of a Chiral Building Block for Advanced Synthesis
Abstract
The cyclopropane motif is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for the unique conformational constraints and electronic properties conferred by its inherent ring strain. When substituted with specific stereochemistry, these three-membered rings become powerful tools for navigating complex biological landscapes. This guide provides an in-depth technical examination of (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde, a chiral aldehyde that serves as a versatile intermediate for the synthesis of advanced molecular architectures. We will explore its precise nomenclature, modern stereoselective synthetic strategies, comprehensive characterization protocols, and characteristic chemical reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this high-value building block in their synthetic programs.
Introduction: The Significance of Chiral Cyclopropanes
Chiral cyclopropane rings are critical pharmacophores found in numerous pharmaceuticals and bioactive molecules.[1] Their rigid structure allows for precise spatial positioning of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. The ability to access specific enantiomers of a cyclopropane-containing drug is paramount, as different stereoisomers can exhibit vastly different pharmacological activities and toxicity profiles.[2][3]
(1R,2R)-2-Ethylcyclopropane-1-carbaldehyde belongs to this important class of molecules. It features a trans relationship between the ethyl and aldehyde groups on the cyclopropane ring, with a defined absolute stereochemistry at both chiral centers (C1 and C2). This specific configuration makes it a valuable precursor for creating more complex chiral molecules, as the aldehyde functional group is readily transformed into a wide array of other functionalities.[4]
IUPAC Nomenclature and Structural Properties
The formal IUPAC name for the topic compound is (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde . Let's dissect this name to understand the structure:
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Cyclopropane: A three-carbon saturated ring.
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-1-carbaldehyde: An aldehyde group (-CHO) is attached to carbon-1 of the ring.
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2-Ethyl: An ethyl group (-CH₂CH₃) is attached to carbon-2 of the ring.
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(1R,2R): This designates the absolute stereochemistry at the two chiral centers using the Cahn-Ingold-Prelog (CIP) priority rules. The trans configuration of the substituents is a consequence of this specific stereochemical assignment.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | [5] |
| Molecular Weight | 98.14 g/mol | [5] |
| CAS Number | 1849287-96-2 | [4][5] |
| InChIKey | PQYXQQVRZALTGG-UHFFFAOYSA-N | [4][5] |
| Canonical SMILES | CCC1CC1C=O | [5] |
Stereoselective Synthetic Strategies
Accessing enantiomerically pure (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde requires sophisticated synthetic methods that can control the absolute and relative stereochemistry. While traditional methods like the Simmons-Smith reaction often require chiral auxiliaries for enantiocontrol, modern biocatalytic and organocatalytic approaches offer more direct and efficient routes.[6][7]
3.1. Biocatalytic Cyclopropanation via Engineered Myoglobin
A state-of-the-art method for generating chiral cyclopropanes involves the use of engineered hemoproteins, such as myoglobin (Mb), as catalysts.[3] Arnold, F.H. and Fasan, R. have pioneered the development of myoglobin variants that can catalyze asymmetric cyclopropanation with remarkable efficiency and stereoselectivity.[2]
The core principle involves the in situ generation of a carbene from a diazo reagent, which is then transferred to an olefin by the engineered iron-containing active site of the myoglobin catalyst. By rationally engineering the amino acid residues in the distal pocket of the enzyme, specific variants can be created that favor the formation of the desired trans-(1R,2R) stereoisomer with exceptionally high diastereomeric and enantiomeric excess.[2][3] This approach is highly valuable as it often outperforms traditional transition-metal-based methods, especially for substrates that can poison metal catalysts.[3]
Caption: Workflow for the biocatalytic synthesis of the target aldehyde.
3.2. Organocatalytic Asymmetric Cyclopropanation
An alternative, metal-free approach utilizes chiral organic molecules as catalysts.[8] This strategy often involves the reaction of an α,β-unsaturated aldehyde (e.g., pent-2-enal) with a sulfur ylide. The reaction is catalyzed by a chiral secondary amine, such as a diarylprolinol silyl ether. The catalyst activates the aldehyde by forming a chiral iminium ion, which then undergoes a stereocontrolled conjugate addition by the ylide, followed by an intramolecular cyclization to form the cyclopropane ring with high enantioselectivity.[8] This method provides a sustainable alternative to metal-based catalysis, avoiding potential product contamination with residual metals.
Detailed Experimental Protocol: Biocatalytic Route
The following protocol is an illustrative example for the gram-scale synthesis of the corresponding cyclopropyl ester, a direct precursor to the target aldehyde, based on established whole-cell biocatalytic methods.[2]
Objective: To synthesize (1R,2R)-Ethyl 2-ethylcyclopropane-1-carboxylate.
Materials:
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E. coli BL21(DE3) cells expressing the engineered myoglobin variant Mb(L29T,H64V,V68F,I107L).
-
1-Pentene (substrate olefin).
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Ethyl diazoacetate (EDA, carbene precursor).
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Luria-Bertani (LB) broth with appropriate antibiotic.
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Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction.
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Glucose.
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Sodium dithionite.
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Phosphate buffer (pH 8.0).
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Ethyl acetate, brine, anhydrous sodium sulfate.
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Silica gel for column chromatography.
Procedure:
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Cell Culture and Protein Expression: Inoculate 1 L of LB broth (containing antibiotic) with a single colony of the engineered E. coli. Grow the culture at 37 °C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 25 °C for 16-20 hours.
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Whole-Cell Biotransformation: Harvest the cells by centrifugation. Resuspend the cell pellet in 200 mL of phosphate buffer (pH 8.0) to which glucose (10 mM) has been added.
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Reaction Setup: Transfer the cell suspension to a sealed, oxygen-free reactor. Add 1-pentene (10 mmol).
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Catalyst Initiation: Purge the reactor with argon. Initiate the reaction by adding a solution of ethyl diazoacetate (12 mmol) and sodium dithionite (stoichiometric amounts) via syringe pump over 12 hours. Maintain the reaction at room temperature with gentle stirring.
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Work-up and Extraction: After the reaction is complete (monitored by GC-MS), pellet the cells via centrifugation. Extract the supernatant three times with equal volumes of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (1R,2R)-ethyl 2-ethylcyclopropane-1-carboxylate.
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Conversion to Aldehyde: The purified ester is then converted to the target aldehyde via a two-step sequence: (i) reduction to the corresponding primary alcohol using a reagent like LiAlH₄, followed by (ii) selective oxidation using a mild oxidant such as Dess-Martin periodinane or PCC.
Structural Elucidation and Characterization
Confirming the structure and stereochemical purity of (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde requires a combination of spectroscopic techniques. While a complete experimental dataset for this specific molecule is not widely published, we can predict its spectral features based on analogous compounds like 2-methylcyclopropane-1-carbaldehyde.[9]
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde Proton (-CHO): A doublet around δ 9.0-9.5 ppm. - Cyclopropane Protons: Complex multiplets in the upfield region (δ 0.8-2.0 ppm) due to complex spin-spin coupling. - Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 195-205 ppm. - Cyclopropane Carbons: Shielded signals in the upfield region (δ 10-40 ppm). - Ethyl Group Carbons: Two distinct signals for the -CH₂- and -CH₃ carbons. |
| HRMS | High-resolution mass spectrometry would be used to confirm the exact mass and elemental formula (C₆H₁₀O), a critical step for validating the identity of the synthesized compound.[4] |
| Chiral GC/HPLC | Analysis on a chiral stationary phase is essential to determine the enantiomeric excess (ee) and diastereomeric excess (de), confirming the success of the stereoselective synthesis.[10] |
Chemical Reactivity and Synthetic Utility
(1R,2R)-2-Ethylcyclopropane-1-carbaldehyde is a bifunctional molecule whose reactivity is dominated by its aldehyde group and the strained cyclopropane ring.
Caption: Key reactive pathways for the title compound.
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Reactions of the Aldehyde Group: The carbaldehyde functionality is a prime site for transformations.[4] It readily undergoes oxidation to the corresponding carboxylic acid, reduction to the primary alcohol, and various carbon-carbon bond-forming reactions such as Wittig olefination, Grignard additions, and aldol condensations. These reactions allow for the elaboration of the aldehyde into more complex side chains while preserving the chiral cyclopropane core.
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Cyclopropane Ring-Opening: The significant ring strain of the cyclopropane ring (approx. 27.5 kcal/mol) makes it susceptible to cleavage under certain conditions, such as high temperatures or in the presence of strong acids or transition metals.[4] This reactivity can be strategically employed to access functionalized acyclic structures that would be difficult to synthesize otherwise.
Conclusion
(1R,2R)-2-Ethylcyclopropane-1-carbaldehyde is a synthetically valuable chiral building block with significant potential in drug discovery and development. Modern synthetic methodologies, particularly those employing engineered biocatalysts, have made it possible to access this molecule and its derivatives with exceptional levels of stereocontrol. Its well-defined three-dimensional structure and versatile aldehyde handle provide a robust platform for the synthesis of complex, enantiomerically pure molecules. A thorough understanding of its synthesis, characterization, and reactivity is essential for any scientist aiming to incorporate this powerful chiral motif into their research programs.
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